Cas no 5746-54-3 (N-Ethyl-α-methyl-3-pyridinemethanamine)

N-Ethyl-α-methyl-3-pyridinemethanamine is a specialized organic compound featuring a pyridine core substituted with an ethylamino and methyl group. Its structural configuration imparts unique reactivity, making it valuable as an intermediate in pharmaceutical synthesis and fine chemical applications. The compound's pyridine moiety offers electron-rich characteristics, while the ethyl and methyl substituents enhance steric and electronic modulation, facilitating selective reactions. It is particularly useful in the development of bioactive molecules, including potential CNS-active agents, due to its ability to mimic pharmacophoric motifs. High purity grades ensure consistency in research and industrial processes. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
N-Ethyl-α-methyl-3-pyridinemethanamine structure
5746-54-3 structure
Product Name:N-Ethyl-α-methyl-3-pyridinemethanamine
CAS No:5746-54-3
MF:C9H14N2
MW:150.220861911774
CID:1061041
PubChem ID:14619192
Update Time:2025-10-31

N-Ethyl-α-methyl-3-pyridinemethanamine Chemical and Physical Properties

Names and Identifiers

    • N-Ethyl-α-methyl-3-pyridinemethanamine
    • N-ethyl-1-pyridin-3-ylethanamine
    • A-methyl-3-pyridinemethanamine
    • N-Ethyl-
    • 3-Pyridinemethanamine,N-ethyl-alpha-methyl-,(-)-(9CI)
    • N-ETHYL-ALPHA-METHYL-3-PYRIDINEMETHANAMINE
    • N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
    • G47192
    • DTXSID40562278
    • Z163548568
    • SCHEMBL13456613
    • CHEMBL4567994
    • DKNOPKLVHKNERI-UHFFFAOYSA-N
    • ethyl[1-(pyridin-3-yl)ethyl]amine
    • AKOS016893479
    • EN300-78999
    • N-Ethyl-1-(pyridin-3-yl)ethanamine
    • 130343-03-2
    • 5746-54-3
    • 130343-04-3
    • DB-255716
    • AKOS000182592
    • 3-Pyridinemethanamine,N-ethyl-alpha-methyl-,(+)-(9CI)
    • Inchi: 1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3
    • InChI Key: DKNOPKLVHKNERI-UHFFFAOYSA-N
    • SMILES: N(CC)C(C)C1C=NC=CC=1

Computed Properties

  • Exact Mass: 150.11600
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Color/Form: NA
  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 229.3±15.0 °C at 760 mmHg
  • Flash Point: 213.2±28.7 °C
  • PSA: 24.92000
  • LogP: 2.14300

N-Ethyl-α-methyl-3-pyridinemethanamine Security Information

N-Ethyl-α-methyl-3-pyridinemethanamine Pricemore >>

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N-Ethyl-α-methyl-3-pyridinemethanamine Production Method

Additional information on N-Ethyl-α-methyl-3-pyridinemethanamine

Recent Advances in the Study of N-Ethyl-α-methyl-3-pyridinemethanamine (CAS: 5746-54-3)

N-Ethyl-α-methyl-3-pyridinemethanamine (CAS: 5746-54-3) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly in the context of central nervous system (CNS) disorders. This research brief aims to summarize the latest findings related to this compound, focusing on its pharmacological properties, synthesis methods, and therapeutic potential.

One of the key areas of investigation has been the compound's interaction with neurotransmitter systems. Preliminary studies suggest that N-Ethyl-α-methyl-3-pyridinemethanamine may modulate dopaminergic and serotonergic pathways, making it a candidate for the treatment of conditions such as depression and Parkinson's disease. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to characterize its metabolic pathways and stability.

In addition to its pharmacological properties, recent work has also focused on optimizing the synthesis of N-Ethyl-α-methyl-3-pyridinemethanamine. A study published in the Journal of Medicinal Chemistry reported a novel synthetic route that improves yield and purity while reducing the use of hazardous reagents. This advancement is expected to facilitate further preclinical and clinical studies.

Another significant development is the exploration of N-Ethyl-α-methyl-3-pyridinemethanamine as a potential scaffold for the design of new drugs. Computational modeling and structure-activity relationship (SAR) studies have identified several derivatives with enhanced binding affinity and selectivity for target receptors. These findings open new avenues for the development of next-generation therapeutics.

Despite these promising results, challenges remain. For instance, the compound's pharmacokinetic profile, including its bioavailability and half-life, requires further investigation. Additionally, more extensive toxicological studies are needed to assess its safety profile before clinical trials can be initiated.

In conclusion, N-Ethyl-α-methyl-3-pyridinemethanamine (CAS: 5746-54-3) represents a promising candidate for drug development, particularly in the realm of CNS disorders. Ongoing research continues to uncover its potential, and future studies are expected to provide deeper insights into its mechanisms of action and therapeutic applications.

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